![molecular formula C5H4N4O B12410776 3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. The incorporation of deuterium atoms at specific positions in the molecule can enhance its stability and alter its pharmacokinetic properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the deuteration of a precursor pyrazolo[3,4-d]pyrimidine compound. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to achieve efficient deuteration. The use of deuterated solvents and reagents can also be employed to enhance the incorporation of deuterium atoms. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in deuterium labeling studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs with improved pharmacokinetic properties due to deuterium incorporation.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and analytical chemistry.
Mécanisme D'action
The mechanism of action of 3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to enhanced biological activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without deuterium incorporation.
1,7-Dihydropyrazolo[3,4-d]pyrimidin-4-one: A non-deuterated analog.
3,6-Dihydro-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one: A hydrogenated analog.
Uniqueness
The uniqueness of 3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one lies in its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable compound for medicinal chemistry and drug development, offering potential advantages over its non-deuterated analogs.
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
3,6-dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
Clé InChI |
OFCNXPDARWKPPY-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=NNC2=C1C(=O)N=C(N2)[2H] |
SMILES canonique |
C1=NNC2=C1C(=O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


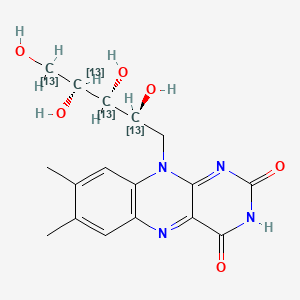
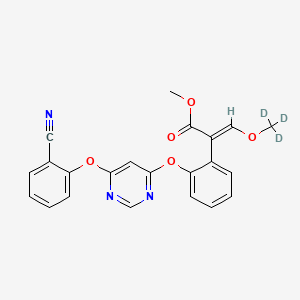
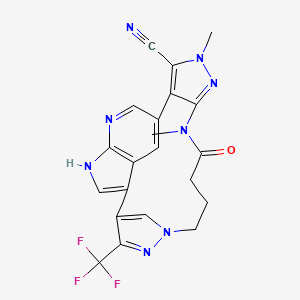

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
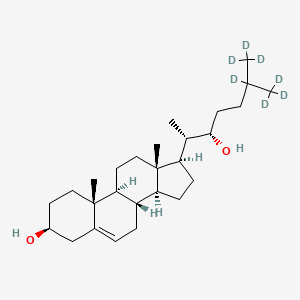
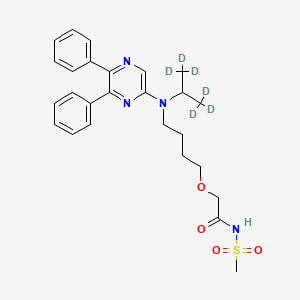
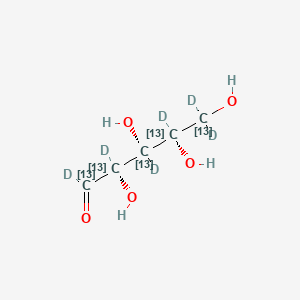
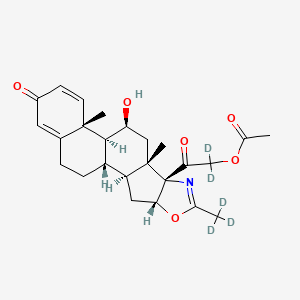

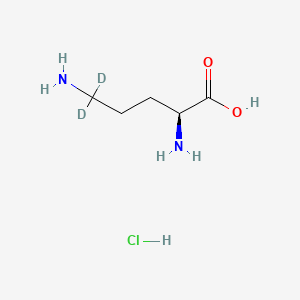
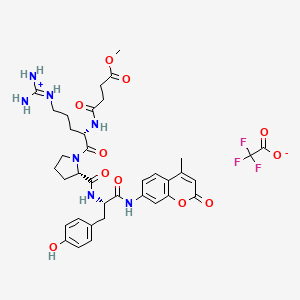
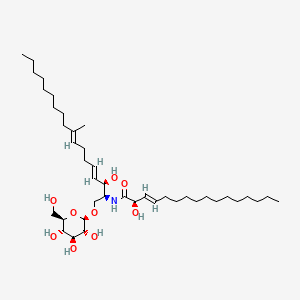
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
